molecular formula C12H14O4 B1583801 Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 2881-83-6

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No.: B1583801
CAS No.: 2881-83-6
M. Wt: 222.24 g/mol
InChI Key: KRAHENMBSVAAHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS: Not explicitly provided; synonyms include ethyl β-keto ester derivatives) is a colorless liquid with a density of 1.160 g/mL at 20°C and a boiling point of 154°C under 1 hPa . It is widely utilized as a pharmaceutical intermediate due to its versatile reactivity in organic synthesis. The compound features a 4-methoxyphenyl group attached to a β-keto ester scaffold, enabling participation in cyclization, condensation, and nucleophilic substitution reactions.

Preparation Methods

One-Pot Multistep Mechanochemical Synthesis

A notable preparation method involves a one-pot multistep mechanochemical approach, which is solvent-free and environmentally friendly. The compound is synthesized according to a general procedure (GP1) followed by purification through short-path distillation at 200 °C under 8 mbar vacuum. This method yields Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate as a colorless oil with a yield of approximately 20% (0.434 g, 2.0 mmol) and an enol:keto ratio of 1:18, indicating predominance of the keto form in the product mixture.

Key details:

Parameter Value
Purification method Short-path distillation
Temperature 200 °C
Pressure 8 mbar
Yield 20% (0.434 g, 2.0 mmol)
Physical state Colorless oil
Enol:Keto ratio 1:18

The ^1H NMR characterization confirms the presence of both keto and enol tautomers, with signals corresponding to aromatic protons, methoxy groups, and ethyl ester moieties.

Catalytic Reduction and Hydrogenation Approaches

This compound can also be prepared or modified through catalytic hydrogenation or asymmetric transfer hydrogenation (ATH) methods using rhodium-based catalysts.

  • The reduction of ketoesters is performed in aqueous media under mild temperatures (30-40 °C) using catalysts such as [Cp*RhCl2]2 combined with specific ligands.
  • Sodium formate (HCOONa) is commonly used as a hydrogen source.
  • Reaction conditions are optimized to achieve high conversion rates (up to 84%) and excellent enantiomeric excess (up to 96%) within short reaction times (40 min).
  • The process is conducted in air without degassing, highlighting its operational simplicity.
  • The effect of pH, hydrogen source, water volume, and ligand choice has been systematically studied to optimize yield and selectivity.

Summary of catalytic ATH reaction conditions and outcomes:

Entry Hydrogen Source Conversion (%) Enantiomeric Excess (%) Notes
1 Sodium formate 84 96 Optimal conversion and e.e.
2 Potassium formate 69 96 Slightly lower conversion
3 Ammonium formate 5 Not detected Ineffective
4 Isopropanol No reaction - No conversion

Effect of pH on conversion and e.e.:

HCOONa/HCOOH Ratio Initial pH Final pH Conversion (%) Enantiomeric Excess (%)
1.82 / 0.18 4.30 6.53 53 94
1.96 / 0.04 4.88 7.01 78 95
2 / 0 7.24 8.13 84 96
2 / 0 + Na2CO3 10.91 9.83 20 94

Effect of water volume on conversion and e.e.:

Water Volume (mL) Conversion (%) Enantiomeric Excess (%)
3 80 96
5 84 96
10 77 96
20 68 96

These findings indicate that moderate pH and controlled water volume favor higher conversion while maintaining excellent enantioselectivity.

Summary Table of Preparation Methods

Method Key Features Yield (%) Purification Notes
One-pot mechanochemical synthesis Solvent-free, short-path distillation 20 Short-path distillation Low yield, predominantly keto form
Diazo compound + vinyl ether Mild conditions, column chromatography 50-60 Silica gel chromatography Versatile, moderate to good yield
Catalytic ATH reduction Aqueous, rhodium catalyst, sodium formate Up to 84 Extraction with EtOAc High conversion and enantioselectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or keto positions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.

Major Products

The major products formed from these reactions include:

  • Carboxylic acids and ketones from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including condensation and cyclization processes, which are crucial for developing pharmaceuticals and fine chemicals.

Synthesis of Derivatives

  • The compound has been utilized in synthesizing derivatives with potential biological activities, including anti-cancer properties. For instance, it has been involved in the selective synthesis of coumarin and benzofuran derivatives through acid-mediated reactions .

Biological Research

Antimicrobial and Anti-inflammatory Properties

  • Research indicates that this compound exhibits notable antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness in inhibiting various bacterial strains, making it a candidate for developing new antimicrobial agents.

Cancer Research

  • The compound has shown promise in cancer research, particularly concerning its ability to induce apoptosis in leukemia cells. This effect is attributed to its interactions with cellular pathways that regulate cell proliferation and survival . The molecular mechanism involves binding to specific proteins and modulating gene expression, which can lead to therapeutic applications in oncology.

Pharmaceutical Applications

Precursor for Pharmaceutical Compounds

  • This compound is being explored as a precursor for various pharmaceutical compounds. Its derivatives are under investigation for their potential anti-cancer effects and other therapeutic applications.

Drug Development

  • Given its biological activities, the compound is a candidate for drug development targeting specific diseases. Ongoing studies focus on optimizing its pharmacokinetic properties to enhance efficacy and reduce side effects .

Industrial Applications

Production of Fine Chemicals

  • In the industrial sector, this compound is used as a building block for producing fine chemicals. Its versatility allows it to be incorporated into various formulations and products, including fragrances and agrochemicals .

Biochemical Interactions

Enzyme Interactions

  • The compound interacts with enzymes such as esterases and lipases, which are crucial for its metabolic processing. These interactions can influence cellular functions and metabolic pathways, highlighting its importance in biochemical research .

Cell Signaling Modulation

  • This compound has been shown to modulate cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to significant changes in cellular responses, making it relevant for studies on cellular physiology .

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for complex organic molecules; synthesis of derivatives with biological activity
Biological ResearchAntimicrobial and anti-inflammatory properties; apoptosis induction in cancer cells
Pharmaceutical ApplicationsPrecursor for drug development; potential anti-cancer agents
Industrial ApplicationsUsed as a building block in fine chemicals production
Biochemical InteractionsInteracts with enzymes; modulates cell signaling pathways

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular receptors or enzymes, modulating various biochemical pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structurally analogous β-keto esters vary in substituents on the aromatic ring or ester group, influencing their physical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Comparative Analysis of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate and Analogues

Compound Name Substituents/R-Groups Molecular Weight XLogP3 Physical State Key Reactivity/Applications References
This compound 4-OCH₃ ~222.2* ~1.5 Colorless liquid High-yield dialkylation (92%), indole synthesis, antitubercular intermediates
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 4-F 210.2 ~1.8 Colorless liquid Intermediate for fluorinated bioactive molecules
Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate 3-Cl, 4-OCH₃ 256.68 2.8 Not reported Enhanced lipophilicity for drug design
Ethyl (4-methylbenzoyl)acetate 4-CH₃ ~206.2 ~2.1 Not reported Precursor for fungicides/bactericides (marginal activity)
Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate Cyclopropyl, 3-CH₃-benzyl ~288.3 ~3.0 Not reported Anticancer agent synthesis (AIMP2-DX2 inhibition)
Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate Pyridine-Cl substituent ~258.7 ~1.2 Solid Anticancer activity via apoptosis induction

*Calculated based on molecular formula C₁₂H₁₄O₄.

Structural and Reactivity Differences

Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in this compound enhances electron density on the aromatic ring, facilitating electrophilic substitutions (e.g., indole formation ). In contrast, 4-fluoro (electron-withdrawing) and 3-chloro-4-methoxy (mixed effects) substituents alter reactivity patterns. For instance, fluorinated derivatives may exhibit slower nucleophilic additions due to reduced ring activation .

Lipophilicity and Bioactivity: Chlorine or methyl groups (e.g., Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate, XLogP3 = 2.8) increase lipophilicity, improving membrane permeability for CNS-targeting drugs . Conversely, polar pyridine derivatives (e.g., Ethyl 3-[(5-chloropyridine-2-yl)amino]-3-oxopropanoate) show reduced logP values (~1.2), favoring solubility in aqueous environments .

Synthetic Versatility: this compound’s high reactivity in dialkylation (92% yield ) outperforms 3-oxobutanoate analogues (moderate yields). Cyclopropyl and benzyl derivatives (e.g., Ethyl 3-cyclopropyl-2-(3-methylbenzyl)-3-oxopropanoate) enable steric tuning for selective enzyme inhibition .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is a beta-keto ester with significant potential for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has garnered attention in scientific research due to its unique structure and reactivity, which allows it to interact effectively with biological targets.

Chemical Structure and Properties

  • Molecular Formula: C₁₂H₁₄O₄
  • Key Functional Groups:
    • Beta-keto ester
    • Methoxy-substituted phenyl group

The presence of the methoxy group enhances solubility and reactivity, making it a valuable intermediate in organic synthesis and a candidate for pharmacological studies.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth, which suggests potential applications in treating infectious diseases.

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. Studies suggest that it modulates inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential
this compound has been studied for its anticancer properties, particularly its ability to induce apoptosis in leukemia cells. This activity is attributed to its interaction with cellular signaling pathways that regulate cell proliferation and survival.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interactions: The compound interacts with various enzymes, including esterases and lipases, influencing their activity and affecting metabolic processes.
  • Cell Signaling Modulation: It alters key signaling pathways by interacting with transcription factors, which can lead to changes in gene expression related to cell growth and apoptosis.
  • Reactive Metabolites: Upon hydrolysis, the compound releases active metabolites that may further engage with biological targets, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique attributes:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-(3-methoxyphenyl)-3-oxopropanoateSimilar structure but different methoxy positionPotentially different biological activity
Ethyl 2-hydroxyimino-3-(4-methoxyphenyl)-3-oxopropanoateContains a hydroxyimino groupEnhanced reactivity due to imine functionality
Ethyl 4-methoxybenzoateLacks the propanoyl moietySimpler structure, primarily used as an ester

This compound stands out due to its combination of functional groups that enhance both its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Anticancer Activity Study : In vitro studies demonstrated that the compound induced apoptosis in leukemia cell lines by activating caspase pathways. The IC50 values indicated significant cytotoxicity at micromolar concentrations.
  • Anti-inflammatory Study : A study evaluated the compound's ability to inhibit TNF-alpha secretion in macrophages stimulated by lipopolysaccharides (LPS). Results showed a dose-dependent reduction in TNF-alpha levels.

Q & A

Q. Basic: What are the standard synthetic routes for Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via esterification of 3-(4-methoxyphenyl)-3-oxopropanoic acid with ethanol under acidic catalysis. Key steps include:

  • Reagents/Catalysts: Sulfuric acid or p-toluenesulfonic acid.
  • Conditions: Reflux in ethanol (60–80°C, 6–12 hours).
  • Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and vacuum distillation.

Yield optimization hinges on stoichiometric ratios (e.g., 1:5 molar ratio of acid to ethanol) and catalyst loading (5–10 mol%). Impurities like unreacted acid are minimized by extended reflux times .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 7.2–8.0 ppm), methoxy group (δ ~3.8 ppm), and ethyl ester protons (δ 1.2–4.3 ppm).
    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), aromatic carbons (δ 110–160 ppm), and methoxy carbon (δ ~55 ppm) .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve bond lengths (C=O: ~1.21 Å) and angles (C-C-O: ~120°) for precise 3D structure determination .

Table 1: Key Spectral Assignments

TechniqueKey Peaks/ParametersReference
¹H NMR (CDCl₃)δ 7.49 (d, J = 8.0 Hz, aromatic H)
¹³C NMRδ 191.1 (ketone C=O)
X-ray (SHELXL)C11-C12-O12 angle: 119.5°

Q. Advanced: How can reaction parameters be optimized for high-yield synthesis of derivatives like indole-carboxylates?

Answer:
this compound serves as a precursor for indole derivatives via cyclization. Optimization strategies include:

  • Catalytic Systems: ZnBr₂ in THF for regioselective indole formation (41% yield) .
  • Photoredox/Fe Catalysis: Synergistic use enhances cross-dehydrogenative coupling (92% yield for oxindoles) .
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nucleophilic attack efficiency.

Critical Parameters:

  • Temperature (20–75°C) and reaction time (6–144 hours).
  • Stoichiometry of reagents (e.g., 1.0–1.2 eq. of aryl amines) .

Q. Advanced: What mechanistic insights explain its reactivity in transition-metal-free C–H functionalization?

Answer:
In photoredox/iron-catalyzed systems, the compound undergoes radical-mediated C–H activation:

  • Radical Initiation: Fe³⁺ abstracts a β-H, generating a ketyl radical.
  • Cross-Coupling: Radical recombination with alkenes forms C–C bonds.
  • Role of Methoxy Group: Electron-donating effects stabilize intermediates, enhancing reactivity .

Key Evidence:

  • High reactivity (92% yield) under Fe catalysis vs. lower yields with electron-deficient analogs.
  • DFT studies suggest methoxy groups reduce activation energy by 5–8 kcal/mol .

Q. Advanced: How does computational modeling (e.g., QSAR) guide the design of bioactive derivatives?

Answer:
Quantitative Structure-Activity Relationship (QSAR) models correlate structural features with biological activity:

  • Descriptors: LogP (lipophilicity), HOMO/LUMO gaps (reactivity), and steric parameters.
  • Applications: Predicting antimicrobial or antitumor activity of indole-carboxylate derivatives.

Example:

  • Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced binding to Mycobacterium tuberculosis Pks13 (IC₅₀: 0.8 µM) .

Q. Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Side Reactions:
    • Hydrolysis of ester to carboxylic acid under prolonged acidic conditions.
    • Keto-enol tautomerism leading to byproducts.
  • Mitigation:
    • Use anhydrous solvents and molecular sieves to suppress hydrolysis.
    • Shorten reaction times and control pH (neutral post-reaction) .

Q. Advanced: How does the compound interact with biological targets (e.g., enzymes) in medicinal studies?

Answer:

  • Enzyme Inhibition: The keto-ester moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., proteases).
  • Case Study: Inhibition of HIV-1 integrase (EC₅₀: 2.5 µM) via coordination to Mg²⁺ ions in the active site .

Table 2: Biological Activity of Derivatives

DerivativeTargetActivity (IC₅₀/EC₅₀)Reference
Indole-carboxylateM. tuberculosis Pks130.8 µM
OxindoleHIV-1 integrase2.5 µM

Q. Advanced: What strategies resolve contradictions in reported synthetic yields across studies?

Answer:
Discrepancies arise from variations in:

  • Catalyst Purity: Commercial vs. lab-synthesized ZnBr₂ alters reaction efficiency.
  • Analytical Methods: HPLC vs. NMR quantification of yields.
  • Resolution: Reproducibility tests under standardized conditions (e.g., 75°C, N₂ atmosphere) validate protocols .

Q. Basic: What safety and handling protocols are recommended for this compound?

Answer:

  • Hazards: Irritant (eyes/skin), flammable (ethanol solvent).
  • Handling: Use PPE (gloves, goggles), work in a fume hood.
  • Storage: Sealed container at RT, away from moisture .

Q. Advanced: How is the compound utilized in asymmetric catalysis or chiral synthesis?

Answer:
The keto-ester serves as a chiral building block via:

  • Enantioselective Reduction: NaBH₄ with chiral ligands (e.g., BINOL) yields β-hydroxy esters (ee >90%).
  • Applications: Synthesis of antidepressants (e.g., (E)-ethyl 3-(2,3-dimethoxyphenylamino)-3-(4-fluorophenyl)acrylate) .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
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InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KRAHENMBSVAAHD-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
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DSSTOX Substance ID

DTXSID5062683
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester
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Molecular Weight

222.24 g/mol
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CAS No.

2881-83-6
Record name Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

Simultaneous reactions were run in both a 65-L reactor and a 35-L reactor that share the same reflux system. A nitrogen atmosphere was maintained in both. 4.0 kg (100 moles) of 60% sodium hydride in mineral oil and 32 L toluene were charged into the ambient temperature reactors. The mixture was agitated for 5 minutes and allowed to settle. 20 L of the toluene solution was aspirated. 28 L of toluene was added, agitated for 5 minutes, allowed to settle and 28 L of the toluene solution was aspirated. 68 L of toluene and 8.4 L (69.7 moles) diethyl carbonate were added. The agitation was begun and the flow of Syltherm (Note 4) in reactor jackets was initiated. A solution of 5.0 kg (33.3 moles) 4-methoxyacetophenone in 12 L toluene was added over 20 minutes. When additions were complete, the jacket temperature was reduced to 10° C. and stirring continued for 16 hours. A solution of 6.7 L (117 moles) glacial acetic acid in 23 L deionized water was fed at the same rate that was previously used for the acetophenone solution. When addition was complete, agitation was stopped and the layers separated. The aqueous layer was washed once with 13 L toluene. The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate. The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride. The organic solution was dried over 10 kg sodium sulfate, filtered, and the solvent removed on the rotary evaporator to provide the desired product.
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28 L
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.33 g (10 mmol) of anisonitrile in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 92 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 1 hour and 35 minutes, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 2.08 g of the desired product (yield 94%).
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1.33 g
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5 mL
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15 mL
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50 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-methoxybenzoic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
[4-(Aminomethyl)phenyl] methyl carbonate
[4-(Aminomethyl)phenyl] methyl carbonate
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

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